molecular formula C21H32N4O2 B4527897 1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide

1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B4527897
M. Wt: 372.5 g/mol
InChI Key: CHCGFXMNFSUAJS-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine moiety, and a cyclohexylmethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the cyclohexylmethyl group and the pyrimidine moiety. Common reagents used in these reactions include cyclohexylmethyl bromide, 4,6-dimethylpyrimidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide: shares structural similarities with other piperidine and pyrimidine derivatives.

    Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups.

    Pyrimidine derivatives: Compounds containing the pyrimidine moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-15-12-16(2)24-19(23-15)10-11-22-21(27)18-8-9-20(26)25(14-18)13-17-6-4-3-5-7-17/h12,17-18H,3-11,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGFXMNFSUAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2CCC(=O)N(C2)CC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide
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1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide
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1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide
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1-(cyclohexylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-6-oxopiperidine-3-carboxamide

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